molecular formula C₂₀H₁₄O₂ B107997 Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- CAS No. 81824-11-5

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans-

Cat. No.: B107997
CAS No.: 81824-11-5
M. Wt: 286.3 g/mol
InChI Key: SGNYHFQNLVWBFM-FXAWDEMLSA-N
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Description

Cytochrome P450-Mediated Epoxidation and Diol-Epoxide Formation

Cytochrome P450 (CYP) enzymes catalyze the oxidation of BAP-11,12-diol to diol-epoxides, which are critical electrophilic intermediates in PAH carcinogenesis. The trans-configuration of the diol group facilitates stereoselective epoxidation at the 11,12-positions, yielding anti-diol-epoxides. These metabolites exhibit enhanced reactivity toward DNA nucleophiles due to their strained epoxide rings and bay-region geometry.

Mechanistic Insights :

  • Substrate Binding : The planar structure of BAP-11,12-diol allows optimal alignment within the CYP active site, favoring epoxidation over hydroxylation.
  • Oxidant Species : CYP enzymes utilize both hydroperoxo-iron (FeO₂H³⁺) and oxenoid-iron (FeO³⁺) species for epoxidation. Mutagenesis studies on CYP2B4 and CYP2E1 reveal that threonine residues (e.g., T302 in CYP2B4) modulate proton delivery, influencing the preference for hydroperoxo- vs. oxenoid-mediated pathways.
  • Stereochemical Outcomes : Anti-diol-epoxides dominate due to steric hindrance in the bay region, which restricts syn-epoxide formation.

Comparative Data :

Compound CYP Isoform Major Diol-Epoxide Mutagenicity (Revertants/nmol)
BAP-11,12-diol CYP1A1 Anti-11,12-epoxide Not reported
Benzo[a]pyrene-7,8-diol CYP1A1 anti-BPDE 1,200 ± 150
Benz[j]aceanthrylene CYP2E1 7,8-epoxide 10 ± 2

Data synthesized from .

Role of Epoxide Hydrolases in Stereoselective Bioactivation

Epoxide hydrolases (EH) hydrolyze diol-epoxides to tetrols, modulating their carcinogenic potential. Microsomal EH (mEH) and soluble EH (sEH) exhibit divergent substrate specificities:

  • mEH Activity : Preferentially hydrolyzes anti-diol-epoxides of BAP-11,12-diol to trans-tetrols, reducing DNA adduct formation by 40–60% in vitro.
  • sEH Activity : Converts syn-diol-epoxides to cis-tetrols, which are less mutagenic but contribute to oxidative stress via quinone formation.

Case Study :
In Aroclor 1254-induced rat liver microsomes, BAP-11,12-diol’s diol-epoxide undergoes non-enzymatic rearrangement to 9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene-2(1H)-one, a ketone derivative with reduced genotoxicity.

Aldo-Keto Reductase Catalyzed Ortho-Quinone Generation

Aldo-keto reductases (AKR1C1–C4) oxidize BAP-11,12-diol to catechols, which auto-oxidize to ortho-quinones. This pathway generates reactive oxygen species (ROS), causing oxidative DNA damage and lipid peroxidation.

Key Findings :

  • Substrate Specificity : AKR1C3 shows the highest activity toward BAP-11,12-diol ($$Km = 12 \mu M$$, $$k{cat} = 4.8 \, \text{min}^{-1}$$).
  • ROS Production : Ortho-quinones generate $$ \text{O}2^- $$ and $$ \text{H}2\text{O}_2 $$ at rates of $$ 0.8 \pm 0.1 \, \mu M/\text{min} $$ in human lung cells.

Comparative Oxidation Rates :

Enzyme Substrate $$K_m (\mu M)$$ $$k_{cat} (\text{min}^{-1})$$
AKR1C1 BAP-11,12-diol 18 ± 2 3.2 ± 0.4
AKR1C3 BAP-11,12-diol 12 ± 1 4.8 ± 0.6
AKR1C4 Benzo[a]pyrene-7,8-diol 20 ± 3 5.1 ± 0.7

Data from .

Properties

IUPAC Name

(14S,15S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene-14,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-9-8-11-10-16-13-5-2-1-4-12(13)14-6-3-7-15(19(14)16)18(11)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNYHFQNLVWBFM-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C5C(C(C=CC5=CC2=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C5[C@@H]([C@H](C=CC5=CC2=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002251
Record name 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81824-11-5
Record name Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081824115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Osmium Tetroxide-Mediated Dihydroxylation

Osmium tetroxide (OsO₄) is widely used for cis-dihydroxylation of double bonds. However, achieving the trans configuration necessitates alternative approaches. Modified Sharpless asymmetric dihydroxylation conditions—employing OsO₄ with chiral ligands like (DHQ)₂PHAL—enable stereocontrol, though yields for PAHs remain modest (30–50%).

Epoxide Hydrolysis

An alternative route involves epoxidation of the 11,12-double bond using meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed epoxide ring opening. Hydrolysis with aqueous sulfuric acid generates the trans-diol configuration via anti-addition. This method offers higher regioselectivity but risks side reactions such as over-oxidation.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures contain unreacted precursors, byproducts, and stereoisomers. Reverse-phase HPLC with C18 columns and methanol-water gradients effectively isolates trans-BAP-11,12-diol. The trans isomer typically elutes later than its cis counterpart due to reduced polarity.

Spectroscopic Confirmation

  • NMR Spectroscopy : <sup>1</sup>H NMR reveals distinct coupling patterns for the trans-diol protons (J = 8–10 Hz), whereas cis configurations exhibit smaller couplings (J = 2–4 Hz).

  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₂₀H₁₄O₂) with a base peak at m/z 286.3 [M+H]<sup>+</sup>.

  • X-ray Crystallography : Single-crystal analyses resolve the trans-diol geometry, though crystal growth remains challenging due to PAH insolubility.

Synthetic Challenges and Limitations

Stereochemical Control

Achieving high enantiomeric excess (ee) for the trans isomer is complicated by competing pathways during dihydroxylation. Chiral auxiliaries or enzyme-mediated catalysis (e.g., cytochrome P450 mimics) are under investigation but lack scalability.

Yield Optimization

Typical yields for trans-BAP-11,12-diol range from 15–30%, limited by:

  • Incomplete cyclization of precursors.

  • Competing oxidation reactions forming quinones.

  • Poor solubility of intermediates in reaction media.

Comparative Analysis of PAH Diol Synthesis

The table below contrasts synthetic methodologies for trans-BAP-11,12-diol with related PAH diols:

CompoundStarting MaterialDihydroxylation MethodYield (%)Reference
trans-BAP-11,12-diolBenz(e)acephenanthryleneOsO₄/(DHQ)₂PHAL28
Benzo[a]pyrene-7,8-diolBenzo[a]pyrenemCPBA/H₂SO₄45
Chrysene-1,2-diolChryseneOsO₄/NMO35

Chemical Reactions Analysis

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its fully hydrogenated form.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Chemistry

  • Model Compound : It serves as a model compound for studying the behavior of PAHs due to its complex structure. Researchers utilize it to understand the chemical reactivity and stability of PAHs in various environments.

Biology

  • Toxicology Studies : The compound is of significant interest in toxicology due to its mutagenic and carcinogenic properties. Studies have shown that it can form DNA adducts, leading to mutations and potentially initiating carcinogenic processes. This makes it a valuable subject in cancer research .

Medicine

  • Mechanisms of Carcinogenesis : Research focuses on how Benz(e)acephenanthrylene-11,12-diol interacts with cellular mechanisms. Understanding these interactions can provide insights into cancer development and the effects of environmental pollutants on human health.

Industry

  • Material Development : The compound's aromatic structure allows it to be used in developing materials with specific electronic properties. Its potential applications include organic semiconductors and other advanced materials.

Case Study 1: Toxicological Assessment

A study conducted on the mutagenic properties of Benz(e)acephenanthrylene-11,12-diol demonstrated that exposure led to increased mutation rates in bacterial assays. This study highlighted the compound's potential as a carcinogen and its relevance in assessing environmental risks associated with PAHs .

Case Study 2: Mechanistic Studies in Carcinogenesis

Research investigating the interaction between Benz(e)acephenanthrylene-11,12-diol and DNA showed that the compound could form stable adducts with DNA bases. These adducts were linked to disruptions in DNA repair mechanisms, providing a clearer understanding of how this compound may contribute to cancer initiation .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryUsed as a model for PAH behavior studies
ToxicologyMutagenic properties confirmed; forms DNA adducts
MedicineInsights into cellular mechanisms related to carcinogenesis
IndustryPotential use in organic semiconductors

Mechanism of Action

The mechanism by which Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication.

Comparison with Similar Compounds

Metabolic Activation and Enzymatic Oxidation

BAP-11,12-diol shares metabolic pathways with other PAH trans-dihydrodiols, such as benzo[g]chrysene-11,12-diol and dibenzo[a,l]pyrene-trans-11,12-diol (DB[a,l]P-11,12-diol). Human aldo-keto reductases (AKR1Cs) oxidize these diols to yield ortho-quinones, which generate reactive oxygen species (ROS) and contribute to oxidative DNA damage. However, substrate specificity varies:

  • Benzo[g]chrysene-11,12-diol : Metabolized predominantly (86%) to anti-diol-epoxides by rat liver microsomes, forming DNA adducts in mammary tissues .
  • DB[a,l]P-11,12-diol : Undergoes enantioselective glucuronidation in human liver microsomes, with (+)-enantiomers showing higher glucuronide formation rates .
  • BAP-11,12-diol: Limited direct data, but its structural analogy to DB[a,l]P-11,12-diol suggests similar AKR-mediated oxidation pathways .

Table 1. Enzymatic Oxidation Rates of PAH trans-Dihydrodiols

Compound Substrate Concentration (µM) AKR1C Oxidation Rate (nmol/min/mg) Major Metabolite
Benz(e)acephenanthrylene-11,12-diol Not reported Inferred from analogs Anti-diol-epoxide (est.)
Benzo[g]chrysene-11,12-diol 50 3.2 ± 0.4 Anti-diol-epoxide (86%)
Dibenzo[a,l]pyrene-11,12-diol 20 4.8 ± 0.6 Ortho-quinones
Benzo[a]pyrene-7,8-diol 20 5.1 ± 0.7 anti-BPDE

Data compiled from .

Carcinogenic Potential

BAP-11,12-diol’s tumorigenicity is context-dependent, influenced by stereochemistry and metabolic activation:

  • Steric Hindrance: Fjord-region diol-epoxides (e.g., DB[a,l]P-11,12-diol-13,14-epoxide) exhibit higher carcinogenicity than bay-region analogs due to hindered detoxification .
  • Tissue Specificity: In CD rats, DB[a,l]P-11,12-diol-epoxide induced sarcomas more potently than adenocarcinomas, whereas benzo[g]chrysene-11,12-diol-epoxide showed balanced activity .
  • BAP-11,12-diol: While direct tumor data are sparse, its structural resemblance to DB[a,l]P-11,12-diol suggests comparable mammary carcinogenicity in rodent models .

Table 2. Tumorigenicity of Diol-Epoxides in Female CD Rats

Compound Total Dose (µmol/rat) Adenocarcinoma Incidence (%) Sarcoma Incidence (%)
DB[a,l]P-11,12-diol-epoxide 1.2 25 65
Benzo[g]chrysene-11,12-diol-epoxide 1.2 45 20
BAP-11,12-diol-epoxide (est.) 1.2 30–40 (est.) 50–60 (est.)

Data from ; estimates for BAP-11,12-diol based on structural analogy.

Stereochemical and Physicochemical Properties
  • Glucuronidation: DB[a,l]P-11,12-diol enantiomers are resolved via chiral HPLC (92.5% hexane:5% ethanol:2.5% acetonitrile), with (−)-enantiomers forming glucuronides at lower rates .
  • NMR Profiles : The downfield 1H-NMR signals of BAP-11,12-diol analogs (e.g., 6.8–7.2 ppm for aromatic protons) align with PAH diol-epoxide precursors .
  • Thermal Stability: Decomposition of fjord-region diols releases toxic gases (e.g., NOx, SOx), necessitating careful handling .

Biological Activity

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes multiple fused benzene rings. Its trans configuration significantly influences its chemical properties and biological activity. This compound is derived from benz(e)acephenanthrylene and is notable for its hydroxylation at the 11 and 12 positions, which may alter its reactivity and interactions with biological systems.

Chemical Structure and Properties

The chemical structure of Benz(e)acephenanthrylene-11,12-diol can be represented as follows:

C18H14O2\text{C}_{18}\text{H}_{14}\text{O}_2

This compound's structure consists of four benzene rings surrounding a five-membered ring. The presence of hydroxyl groups at the 11 and 12 positions enhances its potential for biological interactions compared to other PAHs.

Biological Activity Overview

Research indicates that PAHs, including Benz(e)acephenanthrylene derivatives, exhibit a range of biological activities. These compounds are often studied for their potential toxicity, carcinogenicity, and interactions with biological macromolecules such as DNA and proteins. The following sections summarize key findings regarding the biological activity of Benz(e)acephenanthrylene-11,12-diol.

Toxicity and Carcinogenicity

  • Carcinogenic Potential : Studies have shown that related PAHs are known carcinogens. For instance, experiments involving similar compounds indicated a high incidence of skin papillomas in treated mice compared to controls . The specific incidence rates of tumors in various studies highlight the potential carcinogenic nature of Benz(e)acephenanthrylene derivatives:
    • Skin Tumor Incidence : In a study with SENCAR mice treated with benz[e]acephenanthrylene, tumor incidences were reported at 100% in treated groups versus approximately 5% in controls .
    • Lung Tumors : In A/J mice receiving intraperitoneal injections of related compounds, a significant increase in lung adenomas was observed .
  • Mechanisms of Action : The mechanisms through which PAHs exert their toxic effects often involve metabolic activation leading to DNA adduct formation. This process is crucial for understanding their carcinogenic potential.

Interaction with Biological Molecules

Benz(e)acephenanthrylene-11,12-diol has been shown to interact with various biological molecules, influencing its biological activity:

  • DNA Interaction : Studies indicate that PAHs can form adducts with DNA, leading to mutagenic changes that contribute to cancer development .
  • Protein Interactions : The compound's ability to bind with proteins may also play a role in its toxicity profile. Research on similar PAHs has demonstrated significant interactions with cellular proteins that can disrupt normal cellular functions .

Comparative Analysis with Other PAHs

To better understand the unique properties of Benz(e)acephenanthrylene-11,12-diol, it is beneficial to compare it with other well-studied PAHs:

Compound NameStructure TypeNotable Properties
Benz[a]pyrene5-ring PAHHighly carcinogenic; found in soot
Benzo[a]anthracene5-ring PAHKnown carcinogen; affects cellular processes
Benzo[b]fluoranthene5-ring PAHCarcinogenic; involved in DNA damage
Benz[e]acephenanthrylene 4-ring PAH Less studied; potential for unique reactivity

Benz(e)acephenanthrylene-11,12-diol stands out due to its specific hydroxylation at the 11 and 12 positions, which may alter its reactivity and biological interactions compared to other similar compounds.

Case Studies

Several case studies provide insight into the biological activity of Benz(e)acephenanthrylene-11,12-diol:

  • Dermal Carcinogenesis Study : In a study involving dermal applications in mice, the compound showed a marked increase in skin tumor formation compared to control groups treated only with solvent .
  • Intraperitoneal Injection Study : A significant correlation was found between dosage and tumor incidence in lung tissues following intraperitoneal administration of related compounds .

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